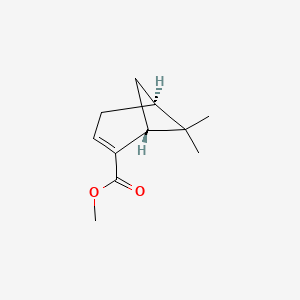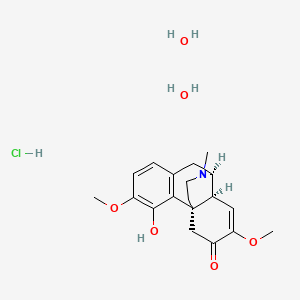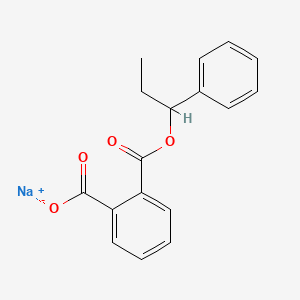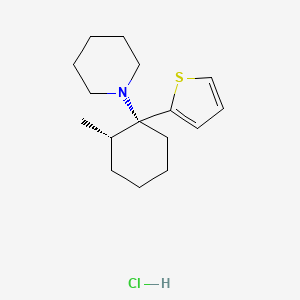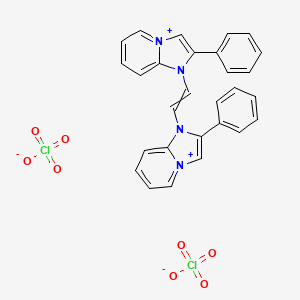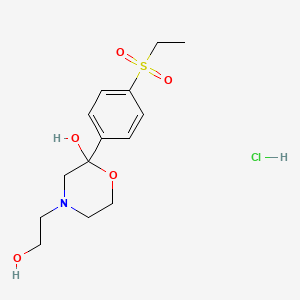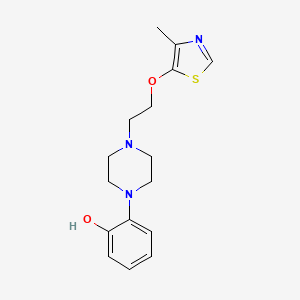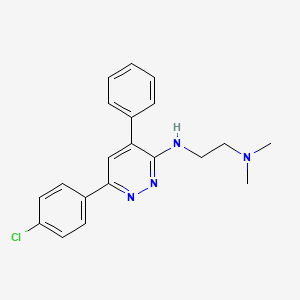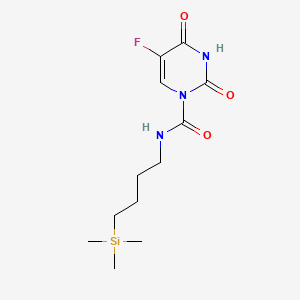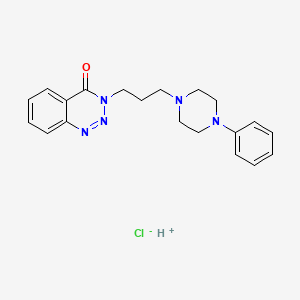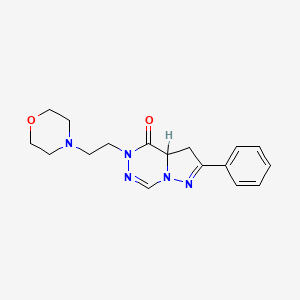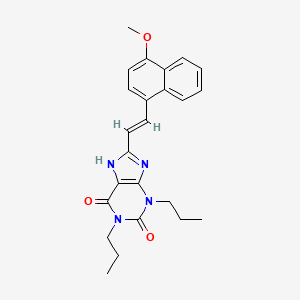
2-((1,4,5,6-Tetrahydro-6-oxo-4-phenyl-2-pyrimidinyl)thio)-2-methyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,4,5,6-Tetrahydro-6-oxo-4-phenyl-2-pyrimidinyl)thio)-2-methyl-propionic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4,5,6-Tetrahydro-6-oxo-4-phenyl-2-pyrimidinyl)thio)-2-methyl-propionic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Final Acidification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
科学的研究の応用
2-((1,4,5,6-Tetrahydro-6-oxo-4-phenyl-2-pyrimidinyl)thio)-2-methyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((1,4,5,6-Tetrahydro-6-oxo-4-phenyl-2-pyrimidinyl)thio)-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
- 2-((1,4,5,6-Tetrahydro-6-oxo-4-phenyl-2-pyrimidinyl)thio)-2-methyl-butanoic acid
- 2-((1,4,5,6-Tetrahydro-6-oxo-4-phenyl-2-pyrimidinyl)thio)-2-methyl-hexanoic acid
Uniqueness
2-((1,4,5,6-Tetrahydro-6-oxo-4-phenyl-2-pyrimidinyl)thio)-2-methyl-propionic acid is unique due to its specific structural features, such as the combination of a pyrimidine ring, phenyl group, and thioether linkage
特性
CAS番号 |
96591-48-9 |
|---|---|
分子式 |
C14H16N2O3S |
分子量 |
292.36 g/mol |
IUPAC名 |
2-methyl-2-[(6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,12(18)19)20-13-15-10(8-11(17)16-13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,18,19)(H,15,16,17) |
InChIキー |
OTJDPLCNFNAMCF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)SC1=NC(CC(=O)N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


